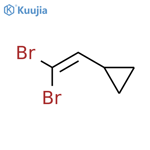

Cycloadditions with C5- building blocks made of 1-chloro-1-(trichlorvinyl) cyclo propane - Experiments for the five ring anellation over the vinyl cyclopropane-cyclopenten isomerization

,

1985,

,

,